molecular formula C15H13BrO2 B2776705 ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE CAS No. 84337-85-9

ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE

Cat. No.: B2776705
CAS No.: 84337-85-9
M. Wt: 305.171
InChI Key: SIGMCUUJTGVTCN-UHFFFAOYSA-N
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Description

ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE is a useful research compound. Its molecular formula is C15H13BrO2 and its molecular weight is 305.171. The purity is usually 95%.
BenchChem offers high-quality ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-(4-bromophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGMCUUJTGVTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4'-Bromo-[1,1'-biphenyl]-4-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Biphenyl Scaffold as a Privileged Structure

Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate is a key organic intermediate characterized by its biphenyl core structure. This scaffold, consisting of two connected phenyl rings, is considered a "privileged structure" in medicinal chemistry and materials science.[1] Its rigidity and tunable electronic properties make it a foundational component in a wide array of functional molecules, from life-saving pharmaceuticals to advanced liquid crystal displays.[2][3]

This technical guide provides an in-depth exploration of ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate, focusing on its synthesis, characterization, and critical role as a versatile building block. The presence of both a bromo group and an ethyl carboxylate group at opposite ends of the biphenyl system offers two distinct points for chemical modification, making it an invaluable precursor for creating complex molecular architectures.[1][4]

Core Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The most efficient and widely adopted method for synthesizing unsymmetrical biaryls like ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][5][6][7] This Nobel Prize-winning reaction offers high yields, mild reaction conditions, and exceptional tolerance to a wide range of functional groups, making it a cornerstone of modern organic synthesis.[3][8]

The strategic advantage of the Suzuki coupling lies in its ability to form a carbon-carbon bond between an aryl halide and an arylboronic acid.[7][8] For the target molecule, the synthesis involves coupling a brominated aromatic ring with a boronic acid derivative of the other ring.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 Ethyl 4-iodobenzoate or Ethyl 4-bromobenzoate product Ethyl 4'-bromo- [1,1'-biphenyl]-4-carboxylate reactant1->product Coupling Partner A reactant2 4-Bromophenylboronic acid reactant2->product Coupling Partner B catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Na₂CO₃) base->product solvent Solvent (e.g., Dioxane/Water, Toluene) solvent->product

Caption: General schematic for the Suzuki-Miyaura synthesis.

Mechanistic Rationale

The efficacy of the Suzuki-Miyaura coupling stems from a well-understood catalytic cycle involving a palladium complex. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., ethyl 4-iodobenzoate), inserting itself into the carbon-halogen bond. This forms a Pd(II) complex. The reactivity order for the halide is I > Br >> Cl.[3]

  • Transmetalation : The base activates the boronic acid, forming a boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination : The two aryl groups on the palladium complex couple and are eliminated from the metal center, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Trans Ar¹-Pd(II)L₂-Ar² OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar¹-Ar² Trans->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2BY2 Ar²-B(OH)₂ Ar2BY2->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

This protocol describes a general, scalable procedure for the synthesis of ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate.

Materials:

  • 4-Bromophenylboronic acid (1.2 equivalents)

  • Ethyl 4-iodobenzoate (1.0 equivalent)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

Procedure:

  • Reaction Setup : In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl 4-iodobenzoate, 4-bromophenylboronic acid, and potassium carbonate.

  • Inert Atmosphere : Seal the flask and evacuate and backfill it with an inert gas (e.g., Argon or Nitrogen) three times to ensure the exclusion of oxygen, which can deactivate the catalyst.

  • Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed dioxane/water solvent mixture via cannula or syringe. Follow this with the addition of the palladium catalyst.

  • Reaction Execution : Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying : Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to obtain the final product as a white or off-white solid.

Physicochemical Properties and Spectroscopic Data

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValueSource
CAS Number 84337-85-9[4][9][10]
Molecular Formula C₁₅H₁₃BrO₂[4][9][10]
Molecular Weight 305.17 g/mol [9][10]
Appearance White to off-white solid/crystalsGeneric
Storage Sealed in dry, room temperature[9]

Spectroscopic Analysis:

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two different rings, typically in the range of 7.5-8.2 ppm. The ethyl group will present as a quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃).

  • ¹³C NMR : The carbon NMR will show signals for the two aromatic rings, the ester carbonyl carbon (around 166 ppm), and the two carbons of the ethyl group.

  • Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy : The IR spectrum will prominently feature a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester functional group.

Applications in Research and Development

The utility of ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate stems from its role as a versatile scaffold for building more complex molecules.

Medicinal Chemistry

The biphenyl moiety is a core component of numerous pharmacologically active compounds, including anti-inflammatory agents, antihypertensives (e.g., sartan drugs), and anti-cancer therapies.[1] This intermediate serves as a starting point for synthesizing novel drug candidates.

  • Scaffold for Drug Discovery : The bromo-substituent provides a reactive site for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[1][8][11] For instance, derivatives of biphenyl-4-carboxylic acid have been investigated as Cdk4 inhibitors for cancer therapy and as antagonists for platelet-activating factor.[11][12]

  • Prodrug Development : The ethyl ester can function as a prodrug, which may be hydrolyzed in vivo by esterases to release the active carboxylic acid form. This strategy can improve the pharmacokinetic properties of a drug.[13]

Materials Science

The rigid, rod-like structure of the biphenyl unit is fundamental to the design of advanced materials.[1][14]

  • Liquid Crystals : Biphenyl derivatives are extensively used as mesogens, the core structural units that give rise to liquid crystalline phases.[2][3][14] By modifying the terminal groups (ester and bromo-positions), researchers can fine-tune the phase transition temperatures and anisotropic properties required for applications in liquid crystal displays (LCDs) and other electro-optic devices.[2][14]

  • Organic Polymers and OLEDs : This compound can be functionalized to create monomers for polymerization, leading to side-chain liquid crystal polymers or conjugated polymers for use in organic electronics, such as Organic Light-Emitting Diodes (OLEDs).[1][2][14]

Conclusion

Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate is more than a simple chemical; it is a powerful and versatile platform for innovation. Its efficient synthesis via the Suzuki-Miyaura coupling, combined with its dual-functional nature, provides researchers in drug discovery and materials science with a reliable and adaptable building block. A thorough understanding of its synthesis, properties, and reactive potential is crucial for leveraging this key intermediate to develop the next generation of pharmaceuticals and advanced materials.

References

  • PubChem. Ethyl (1,1'-biphenyl)-4-carboxylate | C15H14O2 | CID 238201. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Available from: [Link]

  • Royal Society of Chemistry. Supporting information. Available from: [Link]

  • PubChem. Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate | C15H13BrO2 | CID 14924841. Available from: [Link]

  • PubChem. 4-Bromo-4'-ethyl-1,1'-biphenyl | C14H13Br | CID 23238460. Available from: [Link]

  • ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Available from: [Link]

  • SciSpace. Structure and Phase Transitions of Ethyl 4′-n-undecyloxybiphenyl-4-carboxylate and Its Acid Derivative. Available from: [Link]

  • PubMed. Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. Available from: [Link]

  • Express Polymer Letters. Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Available from: [Link]

  • reposiTUm. Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Available from: [Link]

  • Taylor & Francis Online. A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Available from: [Link]

  • IJSDR. Biological deeds of Biphenyl derivatives - A short Review. Available from: [Link]

  • ACS Publications. Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Available from: [Link]

  • PubMed. Enhancement of the antiinflammatory effect of ethyl 4-biphenylyl acetate in ointment by beta-cyclodextrin derivatives: increased absorption and localized activation of the prodrug in rats. Available from: [Link]

  • Walsh Medical Media. QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Available from: [Link]

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Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of Ethyl 4'-Bromo-[1,1'-biphenyl]-4-carboxylate via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Biphenyl Scaffolds and the Power of Suzuki Coupling

The biphenyl moiety is a privileged structural motif found at the core of numerous compounds across medicinal chemistry, materials science, and agrochemicals.[1] Its unique conformational properties and synthetic accessibility make it a cornerstone for the development of liquid crystals, advanced polymers, and a wide array of pharmaceutical agents. The synthesis of unsymmetrical biphenyls, such as Ethyl 4'-Bromo-[1,1'-biphenyl]-4-carboxylate, is of particular interest as it provides a versatile platform for further functionalization in drug discovery and development programs.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon (C-C) bonds.[2][3][4] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has revolutionized the synthesis of biaryls due to its mild reaction conditions, tolerance of a broad range of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[2][5][6]

This document provides an in-depth guide for researchers and scientists on the synthesis of Ethyl 4'-Bromo-[1,1'-biphenyl]-4-carboxylate, detailing the underlying mechanistic principles, a field-proven experimental protocol, and critical insights into the rationale behind procedural choices.

Reaction Scheme:

The synthesis involves the palladium-catalyzed cross-coupling of (4-bromophenyl)boronic acid with ethyl 4-bromobenzoate.

Reaction scheme for the synthesis of Ethyl 4'-Bromo-[1,1'-biphenyl]-4-carboxylate

The Scientific Rationale: Deconstructing the Suzuki-Miyaura Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8]

The three fundamental steps are:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond (in this case, the C-Br bond of ethyl 4-bromobenzoate). This step oxidizes the catalyst to a Pd(II) species.[2][8] The reactivity order for halides is generally I > Br > Cl.[6] Aryl bromides offer a good balance of reactivity and stability for many applications.

  • Transmetalation: This is the crucial step where the organic group from the organoboron compound is transferred to the palladium(II) complex.[2][7] This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group to the palladium center, displacing the halide.[5][9][10]

  • Reductive Elimination: In the final step, the two organic groups (the 4-bromophenyl and the 4-ethoxycarbonylphenyl) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biphenyl product.[2][3] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Transmetal Transmetalation PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² (Product) ArylHalide Ar¹-X (Ethyl 4-bromobenzoate) BoronicAcid Ar²-B(OH)₂ ((4-bromophenyl)boronic acid) Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights: Experimental Choices and Their Consequences

The success of a Suzuki coupling hinges on the judicious selection of four key components: the catalyst, ligand, base, and solvent system.

  • Palladium Catalyst & Ligand: While pre-formed catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, generating the active Pd(0) species in situ from a stable Pd(II) precursor like Palladium(II) acetate [Pd(OAc)₂] and a phosphine ligand is often more practical and cost-effective.[11] The ligand stabilizes the palladium center and modulates its reactivity. Bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are known to promote the oxidative addition and reductive elimination steps, leading to higher efficiency, especially with less reactive aryl halides.[4][12] For this protocol, we use the common and reliable triphenylphosphine (PPh₃).

  • Base Selection: The base is critical for activating the boronic acid.[9] Inorganic bases are typically used. Potassium carbonate (K₂CO₃) is a moderately strong base that is effective and economical for a wide range of substrates.[3] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required for more challenging couplings but can also promote side reactions like ester hydrolysis if the reaction is run for too long or at excessively high temperatures.

  • Solvent System: The choice of solvent influences reagent solubility and reaction temperature. A biphasic system consisting of an organic solvent and water is common.[2] Toluene is an excellent choice as it is water-immiscible and has a high boiling point, allowing for elevated reaction temperatures. The aqueous phase is necessary to dissolve the inorganic base (K₂CO₃), facilitating its interaction with the boronic acid at the phase interface.[7] Other common solvents include dioxane, THF, and DMF.[7][13] It is crucial to degas the solvent mixture thoroughly to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[13]

Detailed Application Protocol

This protocol outlines a general and reproducible procedure for the synthesis of Ethyl 4'-Bromo-[1,1'-biphenyl]-4-carboxylate on a laboratory scale.

Materials & Equipment
  • Reagents:

    • Ethyl 4-bromobenzoate (1.0 equiv)

    • (4-bromophenyl)boronic acid (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

    • Triphenylphosphine [PPh₃] (0.06 equiv, 6 mol%)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • Toluene

    • Deionized Water

    • Ethyl acetate (for work-up)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask or Schlenk flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography (column, silica gel, flasks)

    • Thin-layer chromatography (TLC) plates and chamber

Experimental Workflow Diagram

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Catalysis cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification A Combine aryl halide, boronic acid, and K₂CO₃ in a flask. B Add Toluene and Water. A->B C Degas the mixture (e.g., 3x vacuum/argon cycles). B->C D Add Pd(OAc)₂ and PPh₃ under inert atmosphere. C->D E Heat to reflux (e.g., 100°C) with vigorous stirring. D->E F Monitor reaction by TLC until completion. E->F G Cool to room temperature. Add water and ethyl acetate. F->G H Separate layers. Extract aqueous layer with ethyl acetate. G->H I Combine organic layers, wash with brine, and dry (MgSO₄). H->I J Filter and concentrate using a rotary evaporator. I->J K Purify crude product via silica gel column chromatography. J->K L Collect fractions and evaporate solvent to yield pure product. K->L

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-bromobenzoate (1.0 mmol, 229 mg), (4-bromophenyl)boronic acid (1.2 mmol, 241 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Solvent Addition & Degassing: Add toluene (8 mL) and deionized water (2 mL). Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three cycles of vacuum followed by backfilling with an inert gas.

  • Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.06 mmol, 15.7 mg).

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) until the starting ethyl 4-bromobenzoate spot is consumed (typically 4-12 hours).

  • Aqueous Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine all organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure Ethyl 4'-Bromo-[1,1'-biphenyl]-4-carboxylate as a white solid.

Data Summary and Characterization

Table of Reaction Parameters
ParameterValue / ReagentRationale
Aryl Halide Ethyl 4-bromobenzoateCommercially available, good reactivity.
Boronic Acid (4-bromophenyl)boronic acidStable and effective coupling partner.
Catalyst Pd(OAc)₂ / PPh₃In situ generation of active Pd(0) is convenient and efficient.
Catalyst Loading 2 mol% Pd(OAc)₂Sufficient for efficient catalysis; can be optimized further.
Base K₂CO₃ (3.0 equiv)Effective, economical, and dissolves in the aqueous phase.
Solvent System Toluene / H₂O (4:1)Biphasic system allows for high temperature and base dissolution.
Temperature 100 °CProvides sufficient thermal energy for the reaction to proceed efficiently.
Expected Yield 75-90%Typical range for this type of coupling after purification.
Product Characterization

The identity and purity of the final product, Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate (CAS 84337-85-9), should be confirmed by standard analytical techniques.[14][15]

  • ¹H NMR (CDCl₃): Expected signals will include aromatic protons in the 7.5-8.2 ppm region, a quartet for the -OCH₂- group around 4.4 ppm, and a triplet for the -CH₃ group around 1.4 ppm. The integration should correspond to the 13 protons of the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight (305.16 g/mol for C₁₅H₁₃BrO₂), with a characteristic isotopic pattern for bromine ([M]+ and [M+2]+ in an approximate 1:1 ratio).

Safety and Hazard Considerations

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • Palladium Catalysts: Can be toxic and should be handled with care. Avoid inhalation of dust.

    • Organic Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.

    • Boronic Acids: Can be irritants. Avoid skin and eye contact.

  • Reaction Hazards: Suzuki coupling reactions can be exothermic.[16][17] While this is less of a concern on a small scale, for larger-scale reactions, the potential for a thermal runaway should be assessed, and addition rates or cooling should be controlled.[18]

References

  • Antemir, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Thesis, University of Toronto. [Link]

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  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • HZPT Blog. (2024). Why use base in suzuki coupling. [Link]

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  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

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  • Google Patents. (2012).
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  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]

  • Le, T., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

  • The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

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  • Huff, B. E., et al. (1998). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-biphenylcarboxaldehyde. Organic Syntheses. [Link]

  • Botta, B., et al. (2000). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]

  • PubChem. Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate. [Link]

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Synthesis of ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

The biphenyl carboxylate scaffold is a privileged structure in medicinal chemistry, materials science, and agrochemicals. This application note provides a comprehensive guide to the synthesis of Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate, a key intermediate, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of catalysts, ligands, and bases, and present a detailed, validated laboratory protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient C-C bond-forming methodologies.

Introduction: The Importance of the Biphenyl Moiety

The Suzuki-Miyaura coupling, first reported by Akira Suzuki and Norio Miyaura in 1979, has become one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[1] This reaction is particularly valued for its ability to synthesize substituted biphenyls, styrenes, and polyolefins with high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.[1][3]

Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate is a valuable bifunctional building block. The ethyl ester provides a site for further modification (e.g., hydrolysis to the carboxylic acid for amide coupling), while the bromo-substituent allows for subsequent cross-coupling reactions, enabling the construction of more complex, multi-aryl systems.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimization. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.

The Catalytic Cycle Explained:
  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with an organohalide (in our case, an aryl bromide). This is often the rate-determining step of the reaction.[3] The palladium atom inserts itself into the carbon-halogen bond, forming a new Pd(II) complex.[4]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (the boronic acid) to the Pd(II) complex.[1] Critically, this process requires activation of the boronic acid by a base.[5][6] The base forms a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center, replacing the halide with the new aryl group.[6]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple to form the new C-C bond of the biphenyl product.[1][3] This process "reduces" the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate1 R¹-Pd(II)L_n-X (Aryl-Pd Complex) oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation pd2_intermediate2 R¹-Pd(II)L_n-R² (Di-organo Pd Complex) transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Selection of Reaction Components

The success of the synthesis hinges on the judicious choice of each component.

Reactants
  • Aryl Halide: For the synthesis of the target molecule, a di-halogenated benzene such as 1-bromo-4-iodobenzene is an ideal starting material. The reactivity of halogens in the oxidative addition step follows the order: I > OTf > Br >> Cl.[1] This differential reactivity allows for a selective reaction at the more reactive iodine position, leaving the bromine available for subsequent transformations.

  • Organoboron Reagent: 4-Ethoxycarbonylphenylboronic acid is the coupling partner. Boronic acids are favored due to their stability to air and moisture, low toxicity, and ease of preparation and handling compared to other organometallic reagents.[6]

The Catalyst System: Palladium and Ligands

The combination of a palladium source and a ligand is critical for catalytic activity.

  • Palladium Precatalyst: While the active catalyst is Pd(0), more stable and air-tolerant Pd(II) salts like Palladium(II) Acetate (Pd(OAc)₂) are often used as "precatalysts".[6] These are reduced in situ to Pd(0) by phosphine ligands or other reagents in the mixture. Other common sources include Pd(PPh₃)₄ (which is already a Pd(0) complex) and Pd₂(dba)₃.[6]

  • Ligands: Ligands stabilize the palladium center, prevent its precipitation as inactive palladium black, and tune its electronic and steric properties to facilitate the catalytic cycle.[7]

    • Electron-rich and bulky ligands are highly effective. They promote the oxidative addition step and accelerate the final reductive elimination.[3][8][9]

    • For coupling aryl bromides, which are less reactive than iodides, bulky biarylphosphine ligands such as SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent choices that often lead to high yields under mild conditions.[10] Simple triphenylphosphine (PPh₃) can also be effective, though it may require higher temperatures or longer reaction times.[11]

The Base and Solvent
  • Base: The base is not a mere spectator; it is essential for activating the boronic acid.[5] Inorganic bases are generally most effective.

    • Potassium Carbonate (K₂CO₃) is a common, cost-effective choice that works well in many systems.[10]

    • Potassium Phosphate (K₃PO₄) is a slightly stronger base that is often used for more challenging couplings or with less reactive chlorides.[5][8]

    • Cesium Carbonate (Cs₂CO₃) is highly soluble in organic solvents and can be effective in difficult reactions.[5]

  • Solvent System: A biphasic solvent system is frequently employed to dissolve both the organic reactants and the inorganic base. A mixture of an organic solvent like 1,4-Dioxane , Toluene , or Tetrahydrofuran (THF) with water is standard.[1][7] This ensures all components can interact effectively at the phase interface.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate from 1-bromo-4-iodobenzene and 4-ethoxycarbonylphenylboronic acid.

Experimental_Workflow setup 1. Reaction Setup - Add reagents to flask - Seal and purge with N₂/Ar degas 2. Degassing - Sparge solvent with N₂/Ar - Add solvent to flask setup->degas reaction 3. Reaction - Heat to 80-100 °C - Stir for 2-12 h - Monitor by TLC degas->reaction workup 4. Workup - Cool to RT - Quench with water - Extract with organic solvent reaction->workup purify 5. Purification - Dry organic layer (e.g., MgSO₄) - Concentrate in vacuo - Purify via column chromatography workup->purify analyze 6. Analysis - Characterize pure product (NMR, MS) purify->analyze

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Materials and Equipment
  • Reagents:

    • 1-bromo-4-iodobenzene

    • 4-Ethoxycarbonylphenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • SPhos ligand

    • Potassium Carbonate (K₂CO₃)

    • 1,4-Dioxane (anhydrous)

    • Deionized Water

    • Ethyl acetate (for workup)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Schlenk flask or round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert gas line (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

Reagent Table
ReagentM.W. ( g/mol )Amount (mmol)Equiv.Mass / Volume
1-bromo-4-iodobenzene282.911.01.0283 mg
4-Ethoxycarbonylphenylboronic acid193.991.21.2233 mg
Pd(OAc)₂224.500.020.024.5 mg
SPhos410.470.040.0416.4 mg
K₂CO₃138.212.02.0276 mg
1,4-Dioxane---8 mL
Water---2 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-iodobenzene (1.0 mmol), 4-ethoxycarbonylphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum or condenser and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 2-8 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate.

Optimization and Troubleshooting

The efficiency of the Suzuki coupling can be influenced by several factors. The following table provides a guide for optimization, and the subsequent section addresses common issues.

Catalyst System Performance Overview
Catalyst/LigandBaseSolventTemp (°C)Typical YieldNotes
Pd(PPh₃)₄K₂CO₃Toluene/Water100GoodA classic, reliable system. May require longer reaction times.
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/Water80-90ExcellentHighly active catalyst system, allows for lower temperatures and is effective for aryl bromides.[8]
Pd₂(dba)₃ / PCy₃Cs₂CO₃THF/Water70-80Very GoodAnother effective system for challenging couplings.
Nanoparticle Pd CatalystK₂CO₃Ethanol/Water80Good-ExcellentHeterogeneous catalysts that can be recycled, offering a greener alternative.[12][13]

Yields are illustrative and highly dependent on the specific substrate and precise conditions.

Common Issues and Solutions
  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient degassing (oxygen can deactivate the catalyst), or insufficient temperature.

    • Solution: Ensure the Pd precatalyst and ligand are of good quality. Thoroughly degas the solvent and reaction vessel. Consider increasing the reaction temperature or switching to a more active ligand system (e.g., a biarylphosphine like SPhos).[10]

  • Protodeboronation:

    • Cause: The boronic acid reacts with water/protons to revert to an arene, reducing the amount available for coupling. This is a common side reaction.[14]

    • Solution: Use a higher concentration of the boronic acid (e.g., 1.5 equivalents). Minimize reaction time once the starting material is consumed. Using anhydrous conditions with a base like K₃PO₄ can also help.[10][15]

  • Homocoupling of Boronic Acid:

    • Cause: Two molecules of the boronic acid couple to form a symmetrical biphenyl. This can be promoted by oxygen.

    • Solution: Ensure rigorous exclusion of air from the reaction. A slow addition of the boronic acid can sometimes mitigate this side reaction.

Safety Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Avoid inhalation and skin contact. 1,4-Dioxane can form explosive peroxides and should be handled with care.[10]

  • Bases: Inorganic bases like K₂CO₃ and K₃PO₄ are irritants. Avoid creating dust and direct contact.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the synthesis of Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate. By understanding the underlying mechanism, researchers can make informed decisions regarding the selection of the palladium catalyst, ligand, base, and solvent to achieve high yields and purity. The use of modern, bulky phosphine ligands has made the coupling of even challenging substrates like aryl bromides a routine and highly efficient process. The protocol provided herein serves as a robust starting point for the successful implementation of this essential synthetic transformation.

References

  • Current time inform
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1- Bromo-4-(trans-4-ethylcyclohexyl)benzene. Benchchem.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings.
  • Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki− Miyaura Coupling of Phenylboronic Acids with 4.
  • Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis. Benchchem.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Chapter 4.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
  • Carbonylative Suzuki-coupling reactions of iodobenzene with phenyl...
  • The Suzuki Reaction. UC Berkeley.
  • Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. MDPI.
  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxyl
  • 1,8-Di(2-ethynylaryl)biphenylenes: Palladium-Catalyzed Intramolecular Cycloisomerization and Subsequent Thermal Rearrangement. PMC.
  • A Combined Kinetic and Computational Analysis of the Palladium-Catalysed Formyl
  • Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. Chemical Science (RSC Publishing).

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Application Note: ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE as a Pivotal Intermediate in the Synthesis of Angiotensin II Receptor Blockers (Sartans)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE in the synthesis of sartans. Sartans, a class of Angiotensin II Receptor Blockers (ARBs), are critical therapeutic agents for managing hypertension and cardiovascular diseases.[1][2][3] The biphenyl scaffold is a common structural feature among many sartan drugs, making the efficient synthesis of this core moiety a key focus in pharmaceutical manufacturing. This guide details the chemical profile of the title intermediate, explains its role in forming the sartan backbone via palladium-catalyzed cross-coupling reactions, provides a detailed laboratory protocol for a model synthesis, and outlines robust analytical methods for quality control.

Introduction: The Strategic Importance of the Biphenyl Core in Sartans

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its over-activation is a hallmark of hypertension. Angiotensin II is the primary active hormone of this system, exerting its effects by binding to the Angiotensin II Type 1 (AT1) receptor.[2][3] Sartans act as highly selective antagonists of the AT1 receptor, preventing the vasoconstrictive and aldosterone-releasing effects of Angiotensin II.[2]

A significant number of marketed sartans, including Valsartan and Telmisartan, are built upon a substituted biphenyl structure. The formation of this aryl-aryl bond is a crucial and often challenging step in the total synthesis.[4][5] ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE serves as a highly valuable and versatile intermediate. Its pre-formed biphenyl core simplifies the synthetic route, while the bromo- and ethyl ester functionalities provide orthogonal handles for subsequent chemical transformations, namely the introduction of the acidic tetrazole (or carboxylic acid isostere) group and coupling to the sartan-specific heterocyclic moiety.

Physicochemical Profile of the Intermediate

Understanding the properties of ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE is fundamental to its effective use in synthesis.

PropertyValue
IUPAC Name ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate
CAS Number 57705-60-7
Molecular Formula C15H13BrO2
Molecular Weight 305.17 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene. Insoluble in water.
Melting Point ~ 85-89 °C

Core Synthesis: Palladium-Catalyzed Cross-Coupling

The primary utility of the bromo- functionality on the biphenyl intermediate is to participate in a palladium-catalyzed cross-coupling reaction, most commonly a Suzuki-Miyaura coupling.[5][6] This reaction is a cornerstone of modern organic synthesis due to its reliability, functional group tolerance, and relatively mild conditions.

Mechanistic Rationale

The Suzuki coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide (in this case, our bromo-biphenyl intermediate) in the presence of a palladium catalyst and a base.

  • Causality of Component Selection:

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂): The palladium catalyst is the heart of the reaction, cycling through Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination. The choice of phosphine ligands can significantly impact catalyst stability and reactivity.

    • Base (e.g., K₂CO₃, K₃PO₄, NaOH): The base is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.

    • Solvent (e.g., Toluene, 1,4-Dioxane, DMF/Water): The solvent system must be capable of dissolving the reactants and facilitating the reaction at the required temperature while being compatible with the catalyst and base. Aqueous solvent mixtures are often used to help dissolve the inorganic base.[7]

Visualization of the Synthetic Strategy

The following diagram illustrates the central role of the Suzuki coupling in constructing the core of a generic sartan molecule from the title intermediate.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Key Intermediate cluster_final Final Steps A ETHYL 4'-BROMO- [1,1'-BIPHENYL]-4-CARBOXYLATE C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Heterocyclic Boronic Acid (Sartan Side-Chain Precursor) B->C D Protected Sartan Ester C->D E 1. Ester Hydrolysis 2. Deprotection (if needed) D->E F Final Sartan API E->F

Caption: General synthetic workflow for sartans via Suzuki coupling.

Detailed Laboratory Protocol: Synthesis of a Valsartan Precursor

This protocol describes a model synthesis of a key precursor to Valsartan, illustrating the practical application of ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE. The reaction couples the intermediate with a protected valine-derived boronic acid.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Materials and Equipment
  • Reagents:

    • ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE (1.0 eq)

    • (S)-3-methyl-2-(N-((2'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoic acid (Valsartan boronic ester precursor) (1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Solvents:

    • Toluene, anhydrous

    • Deionized Water

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Inert gas line (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE (1.0 eq), the valsartan boronic ester precursor (1.1 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This is crucial as the Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures.

  • Solvent Addition: Add anhydrous toluene and deionized water in a 4:1 ratio (v/v) to the flask via syringe. The biphasic system helps dissolve both the organic reactants and the inorganic base.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture. The mixture will typically turn yellow.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting bromo-intermediate is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure protected valsartan ester.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized product is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Methods
TechniquePurposeTypical Observations
HPLC Purity assessment and reaction monitoring.[8][9]A single major peak at the expected retention time for the product. Purity >98% is typically desired.
¹H NMR Structural confirmation.Disappearance of signals corresponding to the boronic ester. Appearance of new aromatic signals confirming the formation of the extended biphenyl system. All proton signals should integrate to the correct ratios.
Mass Spec (MS) Molecular weight confirmation.A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the product.
Workflow for Quality Control

G Start Crude Product from Work-up Purify Flash Column Chromatography Start->Purify Fractions Collect Fractions Purify->Fractions TLC TLC Analysis of Fractions Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Final Final Product Evaporate->Final Analysis QC Analysis Final->Analysis HPLC HPLC (>98%) Analysis->HPLC NMR ¹H NMR Analysis->NMR MS Mass Spec Analysis->MS Report Certificate of Analysis HPLC->Report NMR->Report MS->Report

Caption: Post-synthesis workflow for purification and analysis.

References

  • Meti, G., Kamble, R., et al. (2017). Synthesis of Tetrazole Regioisomers of Biphenyl as ACE Inhibitors. Semantic Scholar.
  • Husain, A., et al. (n.d.). A Review on Synthesis of Antihypertensive Sartan Drugs. SciSpace.
  • Penikelapati, H. R., et al. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sartan Drugs Utilizing 4'-Bromomethyl-2-cyanobiphenyl. BenchChem.
  • Seki, M., & Nagahama, M. (2011). Synthesis of Angiotensin II Receptor Blockers by Means of a Catalytic System for C–H Activation. The Journal of Organic Chemistry. [Link]

  • Zareh, M. M., et al. (2020). Gradient HPLC Method for Simultaneous Determination of Eight Sartan and Statin Drugs in Their Pure and Dosage Forms. Molecules. [Link]

  • Goossen, L. J., & Melzer, B. (2007). Synthesis of valsartan via decarboxylative biaryl coupling. The Journal of Organic Chemistry. [Link]

  • Vaia. (n.d.). What product is formed in the Suzuki coupling of A and B? This reaction was a key step in the synthesis of losartan, a drug used to treat hypertension. Vaia. [Link]

  • Wikipedia. (n.d.). Discovery and development of angiotensin receptor blockers. [Link]

  • U.S. Patent No. US20220127238A1. (2022). Process for the preparation of angiotensin ii receptor blockers.
  • Kasina, S., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies. [Link]

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One-Pot Synthesis of ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the efficient one-pot synthesis of Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate, a key intermediate in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a detailed experimental protocol, and a discussion of the underlying chemical principles.

Introduction: The Significance of the Biphenyl Scaffold

Biphenyl derivatives are a cornerstone in modern organic and medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their rigid, aromatic nature provides a versatile platform for creating molecules with specific three-dimensional conformations, crucial for biological activity and material properties. Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate, in particular, serves as a valuable building block, possessing two distinct functionalities: a reactive bromo-group amenable to further cross-coupling reactions and an ethyl ester for modifications or as a precursor to the corresponding carboxylic acid. Biphenyl carboxylic acid derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4]

The traditional multi-step synthesis of such substituted biphenyls can be time-consuming and lead to lower overall yields. One-pot syntheses, by combining multiple reaction steps into a single procedure without isolating intermediates, offer a more streamlined, efficient, and atom-economical approach.[5][6][7] This guide focuses on a one-pot Suzuki-Miyaura cross-coupling strategy, a powerful and widely used method for the formation of carbon-carbon bonds between aromatic rings.[8]

The Synthetic Strategy: One-Pot Suzuki-Miyaura Cross-Coupling

The synthesis of Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate can be efficiently achieved through a one-pot, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy involves the reaction of an aryl halide with an arylboronic acid or its ester derivative. For our target molecule, a plausible and efficient approach is the coupling of a readily available bromine source with a pre-functionalized boronic acid derivative.

A key consideration for a successful one-pot reaction is the careful selection of reagents and reaction conditions to ensure compatibility and high conversion. The choice of catalyst, ligand, base, and solvent system is critical to facilitate both the initial coupling and any subsequent in-situ transformations.

Reaction Mechanism Overview

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, a dibrominated benzene derivative) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron compound (the boronic acid or ester) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle cluster_reactants cluster_products Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base B(OR)2(OH) B(OR)2(OH) X- X-

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: One-Pot Synthesis of Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate

This protocol outlines a representative procedure for the synthesis of the target compound. Researchers are encouraged to optimize these conditions for their specific laboratory setup and reagent purity.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Equiv.
1,4-DibromobenzeneC₆H₄Br₂235.9010.02.0
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateC₁₅H₂₁BO₄276.145.01.0
Palladium(II) acetatePd(OAc)₂224.500.10.02
TriphenylphosphinePPh₃262.290.40.08
Potassium carbonateK₂CO₃138.2115.03.0
1,4-DioxaneC₄H₈O₂88.11--
WaterH₂O18.02--
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure

workflow A 1. Assemble and Purge Apparatus B 2. Add Reagents A->B C 3. Degas the Mixture B->C D 4. Add Catalyst and Ligand C->D E 5. Heat to Reflux D->E F 6. Monitor Reaction Progress (TLC/GC-MS) E->F G 7. Workup F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Figure 2. Experimental workflow for the one-pot synthesis.

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet connected to an inert gas line (Argon or Nitrogen). Flame-dry the glassware under vacuum and allow it to cool to room temperature under the inert atmosphere.

  • Addition of Reagents: To the flask, add 1,4-dibromobenzene (2.36 g, 10.0 mmol), ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.38 g, 5.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (50 mL) and water (10 mL) to the flask. Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes while stirring.

  • Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (22.5 mg, 0.1 mmol) and triphenylphosphine (105 mg, 0.4 mmol) in a small amount of degassed 1,4-dioxane. Add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The structure and purity of the final product, Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices

  • Excess of 1,4-Dibromobenzene: Using an excess of the dibromo-compound helps to minimize the formation of the symmetrical biphenyl byproduct from the coupling of two molecules of the boronic ester.

  • Palladium Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine is a common and effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a widely used inorganic base in Suzuki reactions. It is effective in activating the boronic ester for transmetalation and is generally well-tolerated by many functional groups.

  • Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the reaction.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Applications in Drug Discovery and Materials Science

Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate is a versatile intermediate with significant potential in several research areas:

  • Pharmaceutical Synthesis: The biphenyl-4-carboxylic acid moiety is a key structural feature in a number of marketed drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen and fenbufen.[1] The bromo-functionality of the target molecule allows for further elaboration through subsequent cross-coupling reactions, enabling the synthesis of complex drug candidates.[9] For instance, it can be a precursor for the synthesis of angiotensin II receptor blockers (ARBs) and other cardiovascular drugs.

  • Liquid Crystals: The rigid, rod-like structure of the biphenyl core makes it an ideal component for liquid crystalline materials. The ester and bromo functionalities can be modified to tune the mesomorphic properties of the final material.

  • Organic Electronics: Biphenyl derivatives are also explored as components of organic light-emitting diodes (OLEDs) and other organic electronic devices due to their electronic properties.[2]

Conclusion

This application note provides a comprehensive guide to the one-pot synthesis of Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate via a Suzuki-Miyaura cross-coupling reaction. By understanding the underlying principles and following the detailed protocol, researchers can efficiently synthesize this valuable intermediate for their drug discovery and materials science endeavors. The presented one-pot approach offers significant advantages in terms of efficiency and atom economy, contributing to more sustainable chemical synthesis.

References

  • Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18445-18488. Available at: [Link]

  • Kumar, R., & Singh, Y. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S1733-S1748. Available at: [Link]

  • J. Med. Chem. (1995). Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. Journal of Medicinal Chemistry, 38(13), 2357-2373. Available at: [Link]

  • Exploring the Synthesis and Applications of Biphenyl-4,4'-dicarboxylic Acid. (n.d.). Fine Chemical Manufacturer. Available at: [Link]

  • Datar, P. A. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave Online Journal of Analgesics & Research, 12(1), 51-58. Available at: [Link]

  • Singh, R., et al. (2024). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Baudoin, O., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(2), 589-596. Available at: [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Available at: [Link]

  • ResearchGate. (2015). Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Available at: [Link]

  • Qi, M., et al. (2013). A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. RSC Advances, 3(43), 20037-20044. Available at: [Link]

  • Thomas, E., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(2), 589-596. Available at: [Link]

  • Chapman, N. B., & Shorter, J. (Eds.). (1972). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic, 15, 1835-1839. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • PYG Lifesciences. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Google Patents. (n.d.). US4990705A - Preparation of 4-bromobiphenyl.
  • Imrie, C. T., et al. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals, 49(12), 1706-1716. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 4'-Bromo-[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of your target compound.

The synthesis of ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, but its success is highly dependent on a careful interplay of various factors.[1][2] This guide will delve into the nuances of this reaction, offering practical solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate, providing a systematic approach to problem-solving.

Issue 1: Low or No Product Yield

A low yield of the desired biphenyl compound is one of the most frequent challenges. This can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.

Q: My reaction has resulted in a very low yield of ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate. What are the likely causes and how can I rectify this?

A: A low yield can stem from multiple sources. Here is a step-by-step troubleshooting workflow:

  • Catalyst and Ligand System: The heart of the Suzuki coupling is the palladium catalyst and its associated ligand.[3][4]

    • Catalyst Inactivity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ. This reduction can be inefficient.[5]

      • Solution: Ensure your palladium source is of high quality and has been stored correctly. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst. Thoroughly degas your reaction mixture with an inert gas (argon or nitrogen) to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]

    • Inappropriate Ligand: The ligand choice is critical for an efficient reaction, influencing both the oxidative addition and reductive elimination steps.[5]

      • Solution: For the coupling of aryl bromides, bulky and electron-rich phosphine ligands are generally effective. Consider screening different ligands to find the optimal one for your specific substrates.

  • Base and Solvent Selection: The base and solvent system is crucial for the reaction's success.[7]

    • Role of the Base: The base activates the boronic acid, making it more nucleophilic and ready for transmetalation.[7][8][9][10][11]

      • Solution: Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[7][12] The choice of base can significantly impact the reaction rate and yield. Ensure the base is finely powdered and dry to avoid reproducibility issues.[6]

    • Solvent Compatibility: The solvent must be appropriate for the chosen base and be able to dissolve the reactants.

      • Solution: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is often used.[1] Ensure your solvents are anhydrous and peroxide-free, especially when using ethers like THF or dioxane.[6]

  • Reaction Conditions: Temperature and reaction time are key parameters to optimize.

    • Temperature: Higher temperatures can sometimes lead to degradation of the boronic acid (protodeboronation).[13]

      • Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time. A temperature range of 80-100°C is a good starting point for many Suzuki couplings.[14][15]

Issue 2: Presence of Significant Side Products

The formation of byproducts can complicate purification and reduce the overall yield of the desired product.

Q: My crude product shows significant impurities alongside the desired ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate. What are these byproducts and how can I minimize their formation?

A: Common side reactions in Suzuki couplings include homocoupling, dehalogenation, and protodeboronation. [16][17]

  • Homocoupling: This involves the coupling of two molecules of the same starting material (either two aryl halides or two boronic acids).

    • Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is crucial. Adding the aryl halide in a slight excess can sometimes reduce boronic acid homocoupling.[13]

  • Dehalogenation: The aryl halide is reduced to the corresponding arene instead of undergoing coupling.[1]

    • Cause: The palladium-aryl intermediate can react with a hydride source in the reaction mixture.

    • Solution: Ensure solvents are pure and free from potential hydride donors. The choice of base can also influence this side reaction.

  • Protodeboronation: The boronic acid reacts with a proton source, leading to the formation of an arene.[6]

    • Cause: This is often exacerbated by high temperatures and the presence of water.

    • Solution: Use fresh, high-quality boronic acid. Storing boronic acids under inert and dry conditions is recommended. Using a more stable boronic ester, such as a pinacol ester, can also mitigate this issue.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material combination for the synthesis of ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate?

A1: There are two primary Suzuki coupling strategies:

  • Route A: Coupling of ethyl 4-bromobenzoate with 4-bromophenylboronic acid .

  • Route B: Coupling of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with 1,4-dibromobenzene .

Route A is often more direct if the starting materials are readily available.

Q2: How do I select the optimal palladium catalyst and ligand?

A2: The choice of catalyst and ligand is critical and often substrate-dependent. For the coupling of aryl bromides, here is a general guideline:

Catalyst/Ligand SystemTypical Loading (mol%)Notes
Pd(PPh₃)₄1-5A common and effective catalyst for many Suzuki couplings.[18]
Pd(OAc)₂ with PPh₃1-3 (Pd), 4-12 (ligand)A versatile system where the ligand can be varied.
Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos)0.5-2Highly active catalysts, often allowing for lower catalyst loadings and milder reaction conditions.[12]
Pd(dppf)Cl₂1-3An air-stable catalyst that is effective for a range of Suzuki couplings.

Q3: What are the best practices for setting up a Suzuki coupling reaction?

A3: To ensure a successful and reproducible reaction, follow these best practices:

  • Inert Atmosphere: The palladium catalyst, especially in its active Pd(0) form, is sensitive to oxygen.[6] Assemble your reaction under an inert atmosphere (argon or nitrogen).

  • Degassing: Thoroughly degas all solvents and the reaction mixture before heating. This can be done by bubbling an inert gas through the solution or by a series of freeze-pump-thaw cycles.

  • Reagent Quality: Use high-purity, dry reagents and solvents. The quality of the boronic acid is particularly important.[6]

  • Stirring: For heterogeneous mixtures, ensure vigorous stirring to facilitate proper mixing of all components.[6]

Recommended Experimental Protocol

This protocol provides a starting point for the synthesis of ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate via Suzuki-Miyaura coupling. Optimization may be required based on your specific laboratory conditions and reagent batches.

Reaction Scheme:

Materials:

  • Ethyl 4-bromobenzoate (1.0 equiv)

  • 4-Bromophenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-bromobenzoate, 4-bromophenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

  • Add toluene, ethanol, and an aqueous solution of K₂CO₃. The solvent ratio (e.g., toluene:ethanol:water 4:1:1) may need to be optimized.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative Addition Ar'B(OH)2 Boronic Acid Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed catalyst Check Catalyst System - Inactive Pd source? - Inappropriate ligand? start->catalyst conditions Review Reaction Conditions - Suboptimal temperature? - Incorrect reaction time? start->conditions reagents Verify Reagent Quality - Degraded boronic acid? - Impure solvents/base? start->reagents setup Examine Reaction Setup - Inadequate degassing? - Poor stirring? start->setup solution_catalyst Screen catalysts/ligands Use precatalysts catalyst->solution_catalyst solution_conditions Optimize temperature and time Monitor reaction progress conditions->solution_conditions solution_reagents Use fresh, high-purity reagents Ensure dry, pure solvents reagents->solution_reagents solution_setup Ensure inert atmosphere Improve stirring efficiency setup->solution_setup

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Wikipedia. (2023). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ACS Catalysis. Retrieved from [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. Retrieved from [Link]

  • HZPT Blog. (2024). why use base in suzuki coupling. HZPT Blog. Retrieved from [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1998). Journal of the American Chemical Society. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Design of Experiment Optimisation of the Suzuki Cross-Coupling: A Synthesis of Biphenyl, Catalysed by Palladium Tetrakis, from. (n.d.). Journal of Emerging Investigators. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Cape Town. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC. Retrieved from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved from [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (2007). ResearchGate. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2015). ResearchGate. Retrieved from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]

  • Side reactions of Suzuki cross-coupling. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2023). PMC. Retrieved from [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2019). MDPI. Retrieved from [Link]

  • The Suzuki Reaction. (2014). UC Berkeley. Retrieved from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • p-BROMOBIPHENYL. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Preparation of 4-bromobiphenyl. (2009). Google Patents.
  • SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. (1998). Organic Syntheses Procedure. Retrieved from [Link]

  • Preparation of 4-bromobiphenyl. (1991). Google Patents.
  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. (2001). Arkivoc. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Analysis in Suzuki Couplings: The Case of ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl compounds is a foundational requirement. Among these, ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE stands out as a valuable building block, frequently utilized in the development of liquid crystals and as an intermediate in pharmaceutical synthesis. The unequivocal confirmation of its structure, and the purity of the final product, is paramount. This guide provides an in-depth spectroscopic comparison of ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE and its common precursors, demonstrating how techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are critically applied to monitor reaction progress and validate the final product.

The Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

The construction of the biphenyl scaffold of the target molecule is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and tolerance of a wide range of functional groups.[1] The chosen pathway involves the coupling of an arylboronic acid with an aryl halide. For our target molecule, the logical precursors are (4-bromophenyl)boronic acid and ethyl 4-iodobenzoate . The iodine atom on the ethyl benzoate derivative provides higher reactivity compared to bromine or chlorine, which is often a strategic choice to ensure efficient coupling.[2]

The rationale behind this selection is the desire to form a new carbon-carbon bond between the two aromatic rings, a transformation for which the Suzuki reaction is exceptionally well-suited.[3] Spectroscopic analysis allows us to observe the disappearance of key signals from the starting materials and the emergence of new signals characteristic of the coupled product.

G cluster_precursors Precursors cluster_catalyst Catalytic System cluster_product Product A (4-bromophenyl)boronic acid E ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE A->E Suzuki-Miyaura Coupling B Ethyl 4-iodobenzoate B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E

Caption: Synthetic workflow for ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE.

Spectroscopic Deep Dive: Analyzing the Precursors

A thorough understanding of the precursors' spectra is essential to identify the spectroscopic changes that signify a successful reaction.

Precursor 1: (4-bromophenyl)boronic acid
Spectroscopic TechniqueKey Data & Interpretation
¹H NMR Aromatic protons appear as two doublets in the ~7.5-7.8 ppm range. The B(OH)₂ protons are often broad and may exchange with solvent, appearing over a wide range or not at all.[4]
¹³C NMR The aromatic region shows characteristic peaks, with the carbon attached to bromine (C-Br) appearing around 123 ppm and the carbon attached to the boronic acid group (C-B) around 130-135 ppm.[5]
FT-IR (cm⁻¹) Strong, broad O-H stretch from the boronic acid group (~3300-3200 cm⁻¹). Aromatic C-H stretches (~3100-3000 cm⁻¹), C=C stretches (~1600-1450 cm⁻¹), and a C-Br stretch (~600-500 cm⁻¹).[6]
Mass Spec (m/z) Molecular ion peak [M]⁺ at ~200/202 (due to ⁷⁹Br/⁸¹Br isotopes).
Precursor 2: Ethyl 4-iodobenzoate
Spectroscopic TechniqueKey Data & Interpretation
¹H NMR The ethyl ester group gives a characteristic quartet (~4.4 ppm, -OCH₂-) and triplet (~1.4 ppm, -CH₃). The aromatic protons appear as two doublets in the ~7.6-7.9 ppm range due to the para-substitution.[7]
¹³C NMR Key signals include the ester carbonyl (~165 ppm), the carbons of the ethyl group (~61 ppm and ~14 ppm), and the aromatic carbons. The carbon attached to the iodine (C-I) is significantly shielded and appears around 98-100 ppm.[8]
FT-IR (cm⁻¹) A strong C=O stretch from the ester group (~1720 cm⁻¹). C-O stretches (~1300-1100 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and C=C stretches (~1600-1450 cm⁻¹).[9]
Mass Spec (m/z) Molecular ion peak [M]⁺ at ~276. Loss of the ethoxy group (-OC₂H₅) results in a prominent fragment at m/z 231.[8]

Spectroscopic Signature of the Product: ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE

Upon successful coupling, the resulting product exhibits a unique spectroscopic profile that incorporates features from both precursors while showing distinct changes that confirm the formation of the new biphenyl linkage.

Spectroscopic TechniqueKey Data & Interpretation
¹H NMR The spectrum becomes more complex in the aromatic region (typically ~7.5-8.2 ppm), showing multiple signals corresponding to the eight protons of the new biphenyl system. The characteristic ethyl ester signals (quartet and triplet) remain. The broad B(OH)₂ signal is absent.
¹³C NMR The spectrum now shows 12 distinct aromatic carbon signals (some may overlap). The C-I signal from the precursor is absent. The C-Br signal remains (~122 ppm), and the ester carbonyl peak is still present (~166 ppm). New quaternary carbon signals for the C-C linkage between the rings appear (~139 ppm and ~145 ppm).
FT-IR (cm⁻¹) The strong ester C=O stretch remains prominent (~1720 cm⁻¹). The broad O-H stretch from the boronic acid is absent. The spectrum is dominated by aromatic C-H, C=C, and C-O stretches, consistent with the product structure.
Mass Spec (m/z) The molecular ion peak [M]⁺ appears at ~304/306, reflecting the combined mass of the coupled fragments and the characteristic isotopic pattern of bromine.[10]

Comparative Analysis: Tracking the Transformation

The most powerful aspect of spectroscopic analysis is the direct comparison of spectra before and after the reaction.

Spectroscopic FeaturePrecursorsProductSignificance of Change
¹H NMR: B(OH)₂ Signal Present (broad) in (4-bromophenyl)boronic acidAbsentConfirms consumption of the boronic acid.
¹H NMR: Aromatic Region Two sets of simple doublets for each precursorMore complex multiplet structureIndicates the formation of the less symmetrical biphenyl system.
¹³C NMR: C-I Signal Present at ~98-100 ppm in ethyl 4-iodobenzoateAbsentConfirms the cleavage of the C-I bond and participation in the coupling.
¹³C NMR: Quaternary Carbons One C-B and one C-COOEtTwo new signals for the inter-ring C-C bondDirect evidence of the newly formed C-C bond between the aromatic rings.
FT-IR: O-H Stretch Present (~3300-3200 cm⁻¹) in boronic acidAbsentConfirms consumption of the boronic acid.
Mass Spec: Molecular Ion (m/z) ~200/202 and ~276~304/306The mass of the product corresponds to the sum of the coupled aryl fragments, confirming the formation of the target molecule.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura couplings and is designed to be a self-validating system through the spectroscopic analysis described.[2][11]

Materials:

  • (4-bromophenyl)boronic acid (1.0 eq)

  • Ethyl 4-iodobenzoate (1.05 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-bromophenyl)boronic acid, ethyl 4-iodobenzoate, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent mixture (toluene/water).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting materials and the appearance of the new product spot. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE.

  • Characterization: Subject the purified product to ¹H NMR, ¹³C NMR, FT-IR, and MS analysis to confirm its identity and purity, comparing the obtained data with the expected values.

Conclusion

The synthesis of ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE via Suzuki-Miyaura coupling serves as an exemplary case for the power of comparative spectroscopic analysis. By meticulously examining the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of both the precursors and the final product, researchers can confidently track the chemical transformation. The disappearance of the boronic acid's hydroxyl group and the aryl-iodide's characteristic carbon signal, coupled with the emergence of a more complex aromatic proton pattern and the correct molecular ion peak, provides a self-validating workflow that ensures the integrity and identity of the synthesized compound. This analytical rigor is indispensable for advancing research in drug development and materials science.

References

  • Supporting Information for publications, which often contain detailed spectral data.
  • PubChem. (n.d.). Ethyl 4-iodobenzoate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of ethyl... Retrieved February 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 4-iodobenzoate. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl 4-iodobenzoate (CAS 51934-41-9). Retrieved February 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 4-iodobenzoate. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Ordered Structures... Retrieved February 15, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved February 15, 2026, from [Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). PMC. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-4'-ethyl-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved February 15, 2026, from [Link]

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